molecular formula C14H21NO3 B13506924 Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate

Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate

Cat. No.: B13506924
M. Wt: 251.32 g/mol
InChI Key: DBMONRDNPOOAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate: is an organic compound with the molecular formula C14H23NO3 It is a derivative of phenoxyacetic acid and contains a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate typically involves the reaction of 4-amino-2,6-dimethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its phenolic structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenolic group in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 2-(4-hydroxy-2,6-dimethylphenoxy)acetate
  • Tert-butyl 2-(4-methoxy-2,6-dimethylphenoxy)acetate
  • Tert-butyl 2-(4-chloro-2,6-dimethylphenoxy)acetate

Comparison: Tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. Compared to its hydroxy, methoxy, and chloro analogs, the amino derivative exhibits different reactivity and binding characteristics, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C14H21NO3/c1-9-6-11(15)7-10(2)13(9)17-8-12(16)18-14(3,4)5/h6-7H,8,15H2,1-5H3

InChI Key

DBMONRDNPOOAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC(C)(C)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.